GAP 27
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Overview
Description
The compound “GAP 27” is a synthetic peptide composed of a sequence of amino acids. This peptide is designed for specific biochemical and pharmacological applications, often used in research and therapeutic contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes the following steps:
Amino Acid Coupling: Each amino acid is sequentially added to a growing peptide chain anchored to a solid resin. The coupling reaction typically uses reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of the incoming amino acid.
Deprotection: After each coupling step, the protecting group on the amino acid’s amine group is removed using trifluoroacetic acid (TFA).
Cleavage from Resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous purification, typically using high-performance liquid chromatography (HPLC), and is characterized by mass spectrometry and amino acid analysis.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify specific amino acids, such as methionine and cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Reductive conditions can break disulfide bonds, reducing cystine to cysteine.
Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
This peptide has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for therapeutic potential in treating diseases by mimicking or inhibiting natural peptides.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. It can interact with molecular targets such as receptors, enzymes, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Atosiban: An oxytocin and vasopressin inhibitor used to halt premature labor.
Cetrorelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.
Uniqueness
The uniqueness of “GAP 27” lies in its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its design allows for targeted interactions with specific molecular targets, making it a valuable tool in research and medicine.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[1-[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H101N15O17/c1-9-31(4)44(54(86)69-41(29-36-19-13-12-14-20-36)52(84)70-45(32(5)10-2)55(87)72-46(59(91)92)33(6)11-3)71-57(89)48(35(8)78)73-51(83)38(21-15-16-26-61)66-50(82)39(24-25-43(79)80)67-56(88)47(34(7)77)74-53(85)42-23-18-28-75(42)58(90)40(22-17-27-65-60(63)64)68-49(81)37(62)30-76/h12-14,19-20,31-35,37-42,44-48,76-78H,9-11,15-18,21-30,61-62H2,1-8H3,(H,66,82)(H,67,88)(H,68,81)(H,69,86)(H,70,84)(H,71,89)(H,72,87)(H,73,83)(H,74,85)(H,79,80)(H,91,92)(H4,63,64,65) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRAPDIXXYFGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H101N15O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.